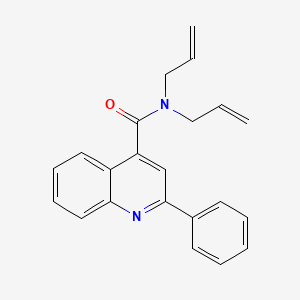

![molecular formula C19H21N3O2 B5563291 N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine derivatives represent a fascinating class of compounds known for their diverse pharmacological activities. The compound , due to its complex structure, is anticipated to exhibit unique chemical and physical properties. Its synthesis, molecular structure, chemical reactions, and properties are of particular interest for further exploration in various scientific fields.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. For example, a specific derivative, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized using these methods, confirming the structure through FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside single crystal X-ray diffraction for detailed structural analysis (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, as confirmed through techniques like X-ray diffraction, often reveals intricate details about their conformation and arrangement. Density Functional Theory (DFT) studies further elucidate the electronic structure, helping to understand the physicochemical properties of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, contributing to their broad utility. Their reactivity, including interactions with other chemical entities, forms the basis for their application in synthesizing new chemical entities with potential biological activities. These reactions are pivotal for exploring their use in drug development and other areas of chemistry.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different scientific domains. The crystalline structure, determined through X-ray diffraction, alongside DFT calculations, provides insights into their stability and reactivity (Qin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of antituberculosis (anti-TB) agents. Several studies have synthesized and evaluated the efficacy of these compounds against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For instance, Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting their potential as new anti-TB agents with excellent selective potency and encouraging pharmacokinetics (Moraski et al., 2011). Similarly, Wu et al. (2016) identified imidazo[1,2-a]pyridine carboxamides with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, underscoring the potential of structural modifications in enhancing antitubercular efficacy (Wu et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The study highlighted the structure-activity relationship, showcasing the therapeutic potential of these derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antioxidant, Antitumor, and Antimicrobial Activities

The exploration of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities is another significant application. El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives demonstrating high antioxidant activity and significant antitumor activity against liver and breast cell lines, as well as antibacterial and antifungal activities (El‐Borai et al., 2013).

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines exhibiting potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, presenting a new direction for the development of treatments for protozoal infections (Ismail et al., 2004).

Synthesis of Novel Heterocyclic Compounds

Flefel et al. (2018) highlighted the synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing their antimicrobial and antioxidant activities. The study demonstrates the versatility of pyridine-based compounds in generating novel therapeutic agents with diverse biological activities (Flefel et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-12-22-13-16(8-9-18(22)20-14)19(24)21(2)11-10-17(23)15-6-4-3-5-7-15/h3-9,12-13,17,23H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOSJBHSQCGMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N(C)CCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)

![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)